Methyl 4'-acetyl-4-stilbenecarboxylate
Description
Methyl 4'-acetyl-4-stilbenecarboxylate is a synthetic stilbene derivative characterized by a central ethene bridge (C=C) connecting two aromatic rings. The 4-position of one aromatic ring is substituted with a carboxylate methyl ester group (-COOCH₃), while the 4'-position of the opposing ring features an acetyl substituent (-COCH₃). This dual functionalization confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 4-[2-(4-acetylphenyl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-13(19)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(20)21-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWJDRBVQPDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4’-acetyl-4-stilbenecarboxylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of Methyl 4’-acetyl-4-stilbenecarboxylate often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing advanced techniques for catalyst recovery and reagent recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-acetyl-4-stilbenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4’-acetyl-4-stilbenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4’-acetyl-4-stilbenecarboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights methyl esters and diterpenoid derivatives, which share partial structural or functional similarities with methyl 4'-acetyl-4-stilbenecarboxylate. Below is a comparative analysis based on substituents, molecular features, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: this compound is distinct from diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) due to its linear stilbene backbone versus cyclic terpene frameworks. This difference influences solubility, UV absorption, and biological interactions.
Functional Group Effects: The acetyl group in the stilbene derivative may enhance electron-withdrawing effects on the aromatic ring, altering reactivity in electrophilic substitution compared to hydroxylated diterpenes (e.g., torulosal ).
Biological and Industrial Relevance: Diterpenoid methyl esters in Austrocedrus chilensis resin exhibit antimicrobial and plant defense roles, whereas stilbene derivatives are more associated with pharmacological modulation (e.g., resveratrol analogs) . Fatty acid esters (e.g., ethyl palmitate) serve as biofuels or emollients, contrasting with the specialized synthetic applications of stilbene derivatives .
Research Findings and Limitations
- Synthesis and Stability: While diterpenoid esters (e.g., torulosic acid methyl ester) are often isolated from natural sources, this compound is typically synthesized, suggesting differences in scalability and purity challenges .
- Spectroscopic Data : The evidence lacks direct NMR or mass spectrometry data for the stilbene derivative. However, methyl esters in diterpenes (e.g., sandaracopimaric acid methyl ester) show characteristic GC-MS fragmentation patterns, which could guide analogous analyses .
- Biological Activity: No direct evidence links the stilbene derivative to specific activities, but acetyl and ester groups in similar compounds correlate with enhanced bioavailability and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
